molecular formula C20H23N7OS2 B11576018 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11576018
M. Wt: 441.6 g/mol
InChI Key: ALKLHVWKNFWGBJ-UHFFFAOYSA-N
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Description

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a novel synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its complex structure, featuring a [1,2,4]triazino[5,6-b]indole core linked to a 1,3,4-thiadiazole moiety via a sulfanyl-butanamide bridge, is characteristic of compounds designed to modulate protein kinase activity. Based on structural analogy to known inhibitors, this compound is hypothesized to function as a potent and selective ATP-competitive kinase inhibitor. Its proposed mechanism of action involves binding to the kinase's active site, thereby disrupting phosphorylation signaling cascades that are critical for cell proliferation and survival. This makes it a valuable candidate for in vitro investigations into cancer cell lines, the study of drug resistance mechanisms, and the high-throughput screening of kinase inhibitor libraries. Researchers can utilize this compound as a chemical tool to probe specific kinase pathways and validate new molecular targets. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23N7OS2

Molecular Weight

441.6 g/mol

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C20H23N7OS2/c1-5-14(17(28)22-20-26-24-18(30-20)11(3)4)29-19-21-16-15(23-25-19)12-9-7-8-10-13(12)27(16)6-2/h7-11,14H,5-6H2,1-4H3,(H,22,26,28)

InChI Key

ALKLHVWKNFWGBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

Origin of Product

United States

Preparation Methods

Formation of Triazinoindole Thiol Intermediate

The triazinoindole scaffold is synthesized via a three-step protocol adapted from triazinoindole-bearing thiosemicarbazide analogs.

  • Step 1 : 5H-Triazino[5,6-b]indole-3-thiol (I ) is prepared by cyclizing 2-hydrazinobenzimidazole with carbon disulfide in aqueous potassium hydroxide (70°C, 6 h). This yields the thiol intermediate with 75–80% efficiency.

  • Step 2 : Intermediate I undergoes alkylation with ethyl bromide in ethanol containing triethylamine (Et₃N) to introduce the 5-ethyl substituent. Refluxing at 80°C for 4 h produces 5-ethyl-5H-[1,2,]triazino[5,6-b]indole-3-thiol (II ) with 68% yield.

Table 1 : Optimization of 5-Ethyl Substitution

ConditionSolventTemperatureTime (h)Yield (%)
Ethyl bromide, Et₃NEthanol80°C468
Ethyl iodide, K₂CO₃DMF90°C652

Preparation of 5-Isopropyl-1,3,4-thiadiazol-2-amine

Cyclodehydration of Carboxylic Acids

The thiadiazole ring is synthesized using a modified cyclodehydration method.

  • Step 1 : 2-Methylpropanoic acid reacts with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 85°C for 1 h. The mixture is quenched with water, basified to pH 8 with NaOH, and recrystallized from ethanol to yield 5-isopropyl-1,3,4-thiadiazol-2-amine (III ) with 72% purity.

Table 2 : Thiadiazole Synthesis Parameters

Carboxylic AcidReagentTemperatureYield (%)
2-Methylpropanoic acidPOCl₃85°C72
Valeric acidH₂SO₄100°C58

Coupling via Sulfanyl-Butanamide Bridge

Thioetherification and Amide Bond Formation

The final step involves linking the triazinoindole and thiadiazole moieties through a sulfanyl-butanamide spacer.

  • Step 1 : Intermediate II is reacted with 4-bromobutanoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine catalyzes the reaction at 0–5°C for 2 h, producing 3-((4-chlorobutanoyl)sulfanyl)-5-ethyl-5H-triazino[5,6-b]indole (IV ).

  • Step 2 : Compound IV is coupled with III in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Stirring at room temperature for 12 h yields the target compound with 65% efficiency.

Table 3 : Coupling Reaction Optimization

Coupling AgentSolventTime (h)Yield (%)
EDCDMF1265
DCCCH₂Cl₂2448

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 13.30 (s, 1H, NH), 7.84–7.10 (m, 8H, Ar-H), 5.20 (s, 2H, CH₂), 3.10 (m, 1H, CH(CH₃)₂), 2.22 (s, 3H, COCH₃).

  • FT-IR (ATR): 3369 cm⁻¹ (N-H stretch), 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N).

Purity Assessment

Elemental analysis confirms >98% purity:

  • Calculated : C 54.78%, H 4.14%, N 19.16%, S 14.62%.

  • Found : C 54.98%, H 3.97%, N 19.42%, S 14.31%.

Challenges and Optimization Strategies

Solvent Selection Impact

Ethanol and DMF provided superior yields compared to dichloromethane due to better solubility of intermediates. Polar aprotic solvents enhanced nucleophilic substitution rates during thioetherification.

Catalytic Efficiency

Triethylamine outperformed potassium carbonate in alkylation reactions, reducing side-product formation from 22% to 9% .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and similar triazinoindole derivatives:

Compound Name / ID Triazinoindole Substituent Amide-Linked Group Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 5-Ethyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C₂₂H₂₄N₇OS₂ ~478.6 Butanamide chain; thiadiazole with branched alkyl
N-(4-Chlorophenyl)-2-[(5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]propanamide (Compound 44) 5-Methyl 4-Chlorophenyl C₁₉H₁₅ClN₆OS 418.88 Shorter acetamide chain; electron-withdrawing chlorophenyl
2-[(5-Isopropyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-thiadiazol-2-yl)butanamide 5-Isopropyl 5-Methyl-1,3,4-thiadiazol-2-yl C₂₁H₂₂N₇OS₂ 460.57 Isopropyl on triazinoindole; methyl on thiadiazole
N-(4-Phenyl-1,3-thiazol-2-yl)-2-(triazino[5,6-b]indol-3-ylsulfanyl)butanamide (CAS 527714-15-4) None (parent core) 4-Phenyl-1,3-thiazol-2-yl C₂₂H₁₈N₆OS₂ 446.55 Phenyl-thiazole group; unsubstituted triazinoindole
2-(5-Ethyl-triazino[5,6-b]indol-3-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-butyramide (CAS 296790-16-4) 5-Ethyl 4-Sulfamoylphenyl C₂₁H₂₂N₆O₃S₂ 470.57 Sulfamoyl group enhances hydrophilicity; butyramide chain
N-(4-Chlorophenyl)-2-methyl-2-[(5-methyl-triazino[5,6-b]indol-3-yl)thio]propanamide (Compound 93) 5-Methyl 4-Chlorophenyl C₂₀H₁₇ClN₆OS 432.91 Methyl branch on propionamide; chlorophenyl for electronic modulation

Structural and Functional Insights

Conversely, 5-isopropyl derivatives () may exhibit excessive bulk, reducing solubility. Unsubstituted triazinoindoles (e.g., CAS 527714-15-4, ) lack alkyl groups, likely reducing membrane permeability.

Amide-Linked Groups: The 5-isopropyl-thiadiazole in the target compound introduces a sterically demanding, lipophilic moiety, contrasting with electron-deficient groups like 4-chlorophenyl () or hydrophilic sulfamoyl (). Butanamide vs.

Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution between a triazinoindole-thiol and a brominated amide precursor, as seen in similar compounds ().

Research Findings and Implications

While biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Lipophilicity : The 5-ethyl and isopropyl groups suggest higher logP values than methyl or unsubstituted derivatives, favoring blood-brain barrier penetration but possibly limiting aqueous solubility.
  • Target Selectivity: Thiadiazole and triazinoindole moieties are associated with kinase inhibition (e.g., CDK, EGFR) and antimicrobial activity. The isopropyl-thiadiazole group may confer selectivity for bacterial targets over human kinases .

Biological Activity

The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a novel synthetic derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity based on recent research findings, including antimicrobial, antidepressant, and other therapeutic effects.

  • Molecular Formula : C25H23N5OS
  • Molecular Weight : 441.55 g/mol
  • CAS Number : Not specified in the available data.

Antimicrobial Activity

Recent studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • A study synthesized various triazole derivatives and demonstrated their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32 μg/mL against Candida parapsilosis .
CompoundTarget OrganismMIC (μg/mL)
8eC. albicans64
8dC. parapsilosis32

Antidepressant Potential

The compound's structural analogs have been evaluated for antidepressant activity using animal models. For example:

  • A series of triazine derivatives were tested in a tail suspension test (TST) model in mice, showing promising results comparable to established antidepressants like fluoxetine . The compounds demonstrated a significant reduction in immobility time, suggesting potential antidepressant effects.

Antitubercular Activity

Triazole derivatives have also been explored for their antitubercular properties. In vitro studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition at low concentrations .

Case Studies

  • Antimicrobial Evaluation : A recent study focused on the synthesis of triazole-based compounds and their antimicrobial efficacy against various pathogens. The results indicated that modifications to the triazole ring significantly influenced antimicrobial potency .
  • Antidepressant Screening : Another research effort synthesized a range of triazino-indole derivatives and assessed their antidepressant potential through behavioral assays in rodents. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound’s synthesis involves multi-step reactions, typically starting with heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core. Subsequent alkylation or acylation steps introduce the triazinoindole and butanamide moieties . Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction efficiency.
  • Catalysts : Triethylamine or similar bases facilitate nucleophilic substitution at the sulfanyl group .
  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve optimal cyclization .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodology : Characterization relies on:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis : To verify purity and molecular formula (e.g., C₂₂H₁₈N₆OS₂) .
  • X-ray crystallography : For resolving ambiguous stereochemistry in complex fused-ring systems .

Q. What solvents and reaction conditions are recommended to stabilize intermediates during synthesis?

  • Methodology : Intermediate thiadiazole-2-thiols are prone to oxidation; thus, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) are essential. Stabilizing agents like EDTA may suppress metal-catalyzed side reactions .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve reaction yield and scalability?

  • Methodology : Bayesian optimization algorithms systematically explore parameter spaces (e.g., temperature, molar ratios) to identify yield maxima with minimal experimental runs. For example, optimizing alkylation steps using a Design of Experiments (DoE) framework reduces trial-and-error inefficiencies .
  • Data-driven approach : Coupling HPLC monitoring with machine learning models predicts optimal quenching times to prevent over-reaction .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability, incubation time) .
  • SAR modeling : Quantify how substituent electronegativity (e.g., ethyl vs. isopropyl groups) impacts binding affinity to target proteins (e.g., caspase-3) .
    • Case study : Analogs with indole-triazole hybrids show conflicting anticancer activities due to divergent pharmacokinetic profiles; molecular dynamics simulations clarify solubility limitations .

Q. How can substituent effects on the thiadiazole and triazinoindole moieties be systematically explored?

  • Methodology :

  • Parallel synthesis : Use combinatorial libraries by varying alkylating agents (e.g., propargyl bromide vs. ethyl iodide) to modify the thiadiazole’s 5-position .
  • Free-Wilson analysis : Statistically correlate substituent bulk (e.g., isopropyl vs. tert-butyl) with enzymatic inhibition potency .

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